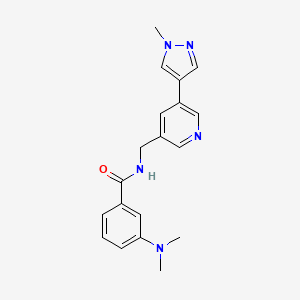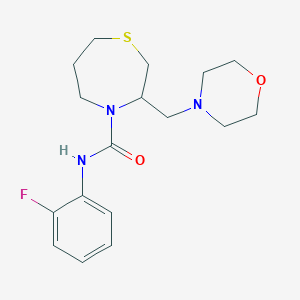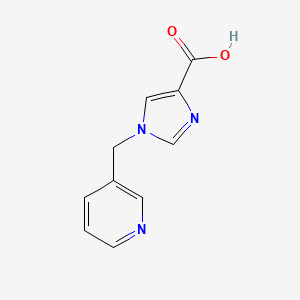![molecular formula C9H15ClO2S B2411776 2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride CAS No. 2402830-99-1](/img/structure/B2411776.png)
2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6,6-dimethylspiro[3.3]heptane-2-sulfonyl chloride” is a chemical compound with the CAS Number: 2402830-99-1 . It has a molecular weight of 222.74 .
Molecular Structure Analysis
The InChI Code for “6,6-dimethylspiro[3.3]heptane-2-sulfonyl chloride” is 1S/C9H15ClO2S/c1-8(2)5-9(6-8)3-7(4-9)13(10,11)12/h7H,3-6H2,1-2H3 .Scientific Research Applications
Synthesis and Stereochemistry Studies : The synthesis of analogs of 2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride, such as 2,6-Dimethylspiro[3.3]heptane-2,6-dicarboxylic acid, has been studied. These compounds have been used to determine absolute stereochemistry using methods like X-ray crystallography and circular dichroism ((Murai et al., 2000)).
Improved Synthesis Techniques : An improved synthesis method for bicyclic spiro compounds like 2-oxa-6-azaspiro[3.3]heptane has been developed, focusing on enhancing stability and solubility, which broadens the range of possible reactions ((Richard N S van der Haas et al., 2017)).
Photochemical Reactions : Studies on the photoreactions of diketene with maleic anhydride and dimethylmaleic anhydride have led to the formation of compounds like 2-oxo-1-oxaspiro [3.3] heptane-cis-5, 6-dicarboxylic anhydride, highlighting the potential of these reactions in synthesizing complex organic structures ((Tetsuzo Kato et al., 1980)).
NMR Spectroscopy Analysis : Nuclear Magnetic Resonance (NMR) spectroscopy has been used to analyze the spectra of 2,6-disubstituted spiro[3.3]heptane derivatives, providing insights into the molecular structure and behavior of these compounds ((A. J. D. Hoog et al., 1974)).
Coordination Chemistry : Spirocyclic sulfur and selenium ligands, including compounds like 2,6-dithiaspiro[3.3]heptane, have been studied for their ability to act as molecular rigid rods in the coordination of transition metal centers. These studies contribute to our understanding of coordination chemistry and the design of new materials ((M. Petrukhina et al., 2005)).
Biomedical Research : Dimethyl sulfoxide, a related compound, has been studied for its antioxidant properties, highlighting its potential as a solvent in biomedical research and neuroprotective antioxidant evaluation ((Carolina Sanmartín-Suárez et al., 2011)).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethylspiro[3.3]heptane-6-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2S/c1-8(2)5-9(6-8)3-7(4-9)13(10,11)12/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWYXUNMOWOEBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)S(=O)(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2411696.png)
![N-(furan-2-ylmethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2411698.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2411700.png)

![2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2411702.png)
![1-Methylpiperidin-4-yl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate](/img/structure/B2411703.png)
![Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2411704.png)

![N-(2-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411706.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2411707.png)
![5-amino-1-[(3-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2411709.png)
![8-(3-methoxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2411710.png)